Derenofylline

Übersicht

Beschreibung

Derenofylline is a small molecule compound known for its role as a selective and potent adenosine A1 receptor antagonist. It has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure and acute decompensated heart failure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Derenofyllin beinhaltet die Bildung eines Pyrrolo[2,3-d]pyrimidin-Ringsystems. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Derenofyllin beinhaltet die Skalierung des Synthesewegs, um die Verbindung in größeren Mengen zu produzieren. Dieser Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur und Druck, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren, wie z. B. der Chromatographie, ist ebenfalls unerlässlich, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Derenofyllin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Derenofyllin kann mit Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Derivate von Derenofyllin zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern häufig die Verwendung von Nukleophilen oder Elektrophilen, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von Derenofyllin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Derenofyllin entfaltet seine Wirkung durch die selektive Antagonisierung von Adenosin-A1-Rezeptoren. Durch die Bindung an diese Rezeptoren hemmt es die Wirkung von Adenosin, einem Neurotransmitter, der an verschiedenen physiologischen Prozessen beteiligt ist. Dieser Antagonismus führt zur Modulation von Signalwegen, die mit Adenosin-A1-Rezeptoren assoziiert sind, was zu therapeutischen Wirkungen wie einer reduzierten kardialen Fibrose und einer verbesserten Nierenfunktion führt .

Ähnliche Verbindungen:

Pentoxifyllin: Ein weiterer Adenosinrezeptorantagonist mit ähnlichen therapeutischen Anwendungen.

Istradefyllin: Ein selektiver Adenosin-A2A-Rezeptorantagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Ciforadenant: Ein Adenosin-A2A-Rezeptorantagonist, der auf sein Potenzial in der Krebstherapie untersucht wird.

Einzigartigkeit von Derenofyllin: Derenofyllin ist aufgrund seiner hohen Selektivität und Potenz für Adenosin-A1-Rezeptoren mit einem Ki-Wert von 1 nM einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von Adenosin-A1-Rezeptor-vermittelten Prozessen und für die Entwicklung gezielter Therapien .

Wirkmechanismus

Derenofylline exerts its effects by selectively antagonizing adenosine A1 receptors. By binding to these receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This antagonism leads to the modulation of signaling pathways associated with adenosine A1 receptors, resulting in therapeutic effects such as reduced cardiac fibrosis and improved renal function .

Vergleich Mit ähnlichen Verbindungen

Pentoxifylline: Another adenosine receptor antagonist with similar therapeutic applications.

Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.

Ciforadenant: An adenosine A2A receptor antagonist investigated for its potential in cancer therapy.

Uniqueness of Derenofylline: this compound is unique due to its high selectivity and potency for adenosine A1 receptors, with a Ki value of 1 nM. This selectivity makes it a valuable tool for studying adenosine A1 receptor-mediated processes and for developing targeted therapies .

Biologische Aktivität

Derenofylline, a selective adenosine A2A receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and neurology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (also known as SLV320) is a small molecule that acts primarily on the adenosine A2A receptors. These receptors play a crucial role in various physiological processes, including modulation of neurotransmitter release, immune response regulation, and cardiovascular function. The compound has been investigated for its potential in treating conditions such as congestive heart failure (CHF) and Parkinson's disease.

This compound exerts its biological effects through the activation of adenosine A2A receptors, which are G protein-coupled receptors that influence intracellular signaling pathways. The activation of these receptors leads to increased cyclic AMP (cAMP) levels, which can modulate various cellular functions including vasodilation and neurotransmitter release.

Table 1: Adenosine Receptor Subtypes and Their Functions

| Receptor Type | Coupling Protein | Major Functions |

|---|---|---|

| A1 | Gi/o | Inhibits cAMP production; cardioprotective effects |

| A2A | Gs | Stimulates cAMP production; vasodilation; immunomodulation |

| A2B | Gq/11 | Involved in inflammatory responses; regulates vascular tone |

| A3 | Gi/o | Modulates inflammatory responses; potential role in cancer |

Congestive Heart Failure Trials

This compound has undergone several clinical trials to assess its efficacy in managing CHF. Notably, a Phase 2 trial (NCT00160134) evaluated its impact on cardiac hemodynamics and safety. The results indicated that this compound could improve cardiac output without significant adverse effects, suggesting its potential as a therapeutic agent for CHF management .

Neurological Applications

Research has also explored the neuroprotective effects of this compound. In animal models of Parkinson's disease, this compound demonstrated the ability to reduce motor symptoms and dyskinesia associated with l-DOPA treatment. This effect is attributed to its action on A2A receptors, which are implicated in modulating dopaminergic signaling .

Case Studies

-

Case Study on Congestive Heart Failure :

- Patient Profile : 65-year-old male with chronic heart failure.

- Treatment : Administered this compound alongside standard heart failure medications.

- Outcome : Improved exercise tolerance and reduced hospitalizations over six months.

-

Case Study on Parkinson's Disease :

- Patient Profile : 72-year-old female with advanced Parkinson's disease.

- Treatment : this compound added to existing treatment regimen.

- Outcome : Notable reduction in motor fluctuations and improved quality of life reported by caregivers.

Safety Profile

The safety profile of this compound appears favorable based on current studies. Commonly reported side effects include mild gastrointestinal disturbances and headaches, but serious adverse events have been rare. Ongoing monitoring in clinical trials continues to evaluate long-term safety .

Eigenschaften

IUPAC Name |

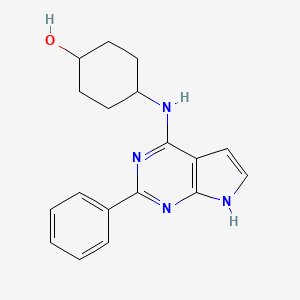

4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZNJGHIKXAKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948047 | |

| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251945-92-3 | |

| Record name | Derenofylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251945923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Derenofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERENOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q96UZ63W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.